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Compound Name:
1,3-Dibromo-2-fluoro-4-

nitrobenzene

Cat. No.: B1387193 Get Quote

An In-depth Technical Guide to 1,3-Dibromo-2-fluoro-4-nitrobenzene: Properties, Synthesis,

and Reactivity for Advanced Research

Introduction

1,3-Dibromo-2-fluoro-4-nitrobenzene is a poly-substituted aromatic compound of significant

interest to researchers in medicinal chemistry, agrochemical synthesis, and materials science.

Its chemical architecture, featuring two bromine atoms, a fluorine atom, and a potent electron-

withdrawing nitro group, provides a versatile platform for constructing complex molecular

frameworks. The strategic placement of these functional groups allows for a range of selective

chemical transformations, making it a valuable building block for drug discovery and the

development of novel functional materials.

This technical guide offers a comprehensive exploration of the physical and chemical

properties of 1,3-Dibromo-2-fluoro-4-nitrobenzene (CAS No. 557789-62-5). We will delve

into its spectroscopic signature, propose a robust synthetic pathway with detailed experimental

considerations, analyze its reactivity profile in key organic reactions, and discuss its potential

applications, particularly within the realm of drug development. This document is intended to

serve as a practical resource for scientists, providing both foundational knowledge and

actionable insights for leveraging this compound in advanced research endeavors.
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Part 1: Core Physicochemical and Spectroscopic
Properties
The unique substitution pattern of 1,3-Dibromo-2-fluoro-4-nitrobenzene dictates its physical

characteristics and chemical behavior. A summary of its core properties is presented below.

Data Presentation: Physical and Chemical Properties
Property Value Source(s)

CAS Number 557789-62-5

Molecular Formula C₆H₂Br₂FNO₂

Molecular Weight 298.89 g/mol

Appearance

Expected to be a crystalline

solid, likely yellow, similar to

related nitroaromatics.

Melting Point

Not explicitly reported; isomers

like 3-bromo-4-fluoro-

nitrobenzene melt at 59 °C.

Boiling Point

Not explicitly reported; isomers

like 4-bromo-1-fluoro-2-

nitrobenzene boil at 240-241

°C.

Solubility

Expected to have low solubility

in water and good solubility in

common organic solvents such

as dichloromethane, ethyl

acetate, and acetone.

XLogP3 3.2

Topological Polar Surface Area 45.8 Å²

Spectroscopic Characterization (Predicted)
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Spectroscopic analysis is essential for confirming the identity and purity of 1,3-Dibromo-2-
fluoro-4-nitrobenzene. Based on its structure and data from analogous compounds, the

following spectral features are anticipated:

¹H NMR: The spectrum will exhibit two signals in the aromatic region, both appearing as

doublets due to coupling with each other. The proton ortho to the nitro group will be

significantly downfield-shifted compared to the proton ortho to the fluorine atom.

¹³C NMR: The spectrum will show six distinct signals for the aromatic carbons, as the

molecule is asymmetric. Carbons directly attached to the electronegative substituents (Br, F,

NO₂) will have characteristic chemical shifts. For example, the carbon attached to the

fluorine will show a large one-bond C-F coupling constant.

¹⁹F NMR: A single resonance is expected. Its chemical shift will be influenced by the adjacent

bromine and the meta nitro group.

IR Spectroscopy: Key vibrational bands will confirm the presence of the functional groups:

~1530 cm⁻¹ and ~1350 cm⁻¹ for the asymmetric and symmetric stretching of the nitro

group (NO₂).

~1200-1300 cm⁻¹ for the C-F stretch.

~3100-3000 cm⁻¹ for aromatic C-H stretching.

Mass Spectrometry (MS): The molecular ion peak (M⁺) will exhibit a characteristic isotopic

pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br), resulting in a triplet of

peaks (M, M+2, M+4) with an approximate intensity ratio of 1:2:1.

Part 2: Synthesis and Purification
While multiple synthetic routes to substituted fluoronitrobenzenes exist, a common and

effective strategy involves the direct halogenation of a suitable precursor. The following section

outlines a predictive protocol for the synthesis of 1,3-Dibromo-2-fluoro-4-nitrobenzene.

Experimental Protocol: Synthesis via Bromination
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This proposed synthesis involves the direct dibromination of 2-fluoro-4-nitroaniline followed by

a Sandmeyer reaction to replace the amino group with a bromine atom. An alternative, more

direct route could be the selective bromination of 1-fluoro-3-nitrobenzene, though this may

present regioselectivity challenges.

Rationale: The electron-donating amino group in 2-fluoro-4-nitroaniline activates the ring

towards electrophilic substitution, directing the incoming bromine electrophiles to the positions

ortho and para to itself (C3 and C5). The subsequent Sandmeyer reaction is a reliable method

for converting an arylamine into an aryl bromide.

Step 1: Dibromination of 2-fluoro-4-nitroaniline

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer,

dropping funnel, and thermometer, dissolve 2-fluoro-4-nitroaniline (1.0 eq) in glacial acetic

acid.

Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine

(2.1 eq) in glacial acetic acid via the dropping funnel, ensuring the internal temperature does

not exceed 10 °C.

Reaction: After the addition is complete, allow the reaction mixture to warm to room

temperature and stir for
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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